2-[(Z)-2-nitro-2-phenylethenyl]thiophene
Description
The structure of 2-[(Z)-2-nitro-2-phenylethenyl]thiophene incorporates a thiophene (B33073) ring, a versatile heterocyclic scaffold; a nitro-substituted alkene, a highly reactive functional group; and a phenyl substituent, all held in a conjugated system. The designation "(Z)" specifies the stereochemistry of the substituents around the carbon-carbon double bond, indicating that the thiophene and phenyl groups are on the same side of the double bond axis. This specific spatial arrangement is crucial as it influences the molecule's electronic properties, stability, and potential interactions.
Structure
3D Structure
Properties
CAS No. |
41969-25-9 |
|---|---|
Molecular Formula |
C12H9NO2S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-[(Z)-2-nitro-2-phenylethenyl]thiophene |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H/b12-9- |
InChI Key |
LLQOLKRTQOSEKL-XFXZXTDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Z 2 Nitro 2 Phenylethenyl Thiophene
Reactivity of the Nitroalkene Moiety
The nitroalkene functional group is the primary center of reactivity in the molecule, acting as a versatile precursor for the synthesis of more complex structures.
Nucleophilic Additions to the Activated Double Bond (e.g., Michael Additions)
The carbon-carbon double bond in 2-[(Z)-2-nitro-2-phenylethenyl]thiophene is electron-deficient, making it an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles. bham.ac.uk This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Thiol-based nucleophiles, for instance, add efficiently in what is known as a thia-Michael reaction. nih.gov Studies on similar thiophene-containing chalcone (B49325) analogues have shown that thiophenols can add across the double bond to form functionalized propanones. lew.ro The reaction of various nucleophiles with β-nitrostyrene derivatives, a structurally related class of compounds, has been extensively studied. Nucleophiles such as cysteine have been shown to add to the activated double bond. koreascience.kr Similarly, dithiomalonates can participate in highly enantioselective Michael additions to nitroolefins when catalyzed by chiral thioureas. buchler-gmbh.com
These additions are not limited to heteroatom nucleophiles. Carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds, readily add to nitrovinyl compounds, providing a pathway to highly functionalized aliphatic nitro compounds. researchgate.net The general reactivity of nitrostyrenes towards nucleophilic attack can also lead to denitrative cross-coupling reactions, where the nitro group is ultimately replaced. nih.gov
| Nucleophile Type | Specific Example | Reaction Product Type | Key Features |
|---|---|---|---|
| Thiol | 4-Chlorothiophenol | 3-(Arylthio)propanone derivative | Thia-Michael addition lew.ro |
| Amino Acid | Cysteine | Cysteine-adduct | Addition of unprotected amino acid koreascience.kr |
| Carbon Nucleophile | Diethyl malonate | Substituted nitroalkane | Forms new C-C bond researchgate.net |
| Carbon Nucleophile | 1,3-Dicarbonyl compounds | Functionalized indole (B1671886) derivatives | Route to complex heterocyclic systems researchgate.net |
Reductions of the Nitro Group to Amines or Other Nitrogen-Containing Functions
The nitro group of this compound is readily reducible to an amine, providing a crucial pathway to synthetically valuable amino compounds. This transformation is a common strategy in organic synthesis for introducing a primary amine group. youtube.com A variety of reducing agents and conditions can be employed for this purpose. organic-chemistry.orglibretexts.org
For the closely related compound 2-(2-nitrovinyl)thiophene, reduction to 2-(2-thienyl)ethylamine is a key step in the synthesis of important pharmaceutical compounds like ticlopidine. google.com This reduction can be achieved using several methods, including electrochemical reduction or, more efficiently, with boron-containing reducing agents like diborane. google.com The process typically involves reacting the nitroalkene with the reducing agent in an inert organic solvent such as tetrahydrofuran (B95107) (THF). google.com Other common methods for reducing nitroarenes, which are also applicable to nitroalkenes, include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or using active metals such as iron, tin, or zinc in acidic conditions. youtube.com
The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For example, systems like Fe/CaCl2 have been shown to reduce nitroarenes while leaving sensitive groups like carbonyls, nitriles, and esters intact. organic-chemistry.org
| Reducing Agent/System | Product | Typical Conditions | Reference |
|---|---|---|---|
| Diborane (B₂H₆) | 2-(2-Thienyl)ethylamine | THF, 5-20 °C | google.com |
| Sodium Borohydride (NaBH₄) / THF | 2-(2-Thienyl)ethylamine | -5 to -10 °C | google.com |
| Catalytic Hydrogenation (H₂/Pd/C) | Primary Amine | Various solvents, ambient pressure | youtube.com |
| Iron (Fe) in Acid | Primary Amine | Acidic medium (e.g., HCl) | youtube.com |
| Tin (Sn) or Zinc (Zn) in Acid | Primary Amine | Acidic medium (e.g., HCl) | youtube.com |
Cycloaddition Reactions (e.g., [3+2] cycloadditions leading to heterocycles)
The activated double bond of the nitroalkene moiety makes this compound a competent dipolarophile in cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing five-membered heterocyclic rings in a stereocontrolled manner. uchicago.edu
Specifically, in [3+2] cycloadditions, the nitroalkene acts as the "2" component, reacting with a 1,3-dipole. wikipedia.org Nitrones, for example, can react with olefins in a [3+2] fashion to yield isoxazolidines. organicreactions.org The regioselectivity of such reactions is governed by frontier molecular orbital interactions between the dipole (nitrone) and the dipolarophile (nitroalkene). Given the electron-deficient nature of the nitroalkene, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene. wikipedia.org
Nitroalkenes can also participate in other types of cycloadditions, including [4+2] and [2+2] reactions, further expanding their synthetic utility. researchgate.netresearchgate.net For instance, visible-light-induced [2+2] cycloadditions of electron-deficient styrenes have been developed, leading to the formation of substituted cyclobutanes. nih.gov While specific examples involving this compound are not extensively detailed, its structural features strongly suggest its capability to participate in these powerful ring-forming reactions. researchgate.netchemrxiv.org
Transformations Involving the Thiophene (B33073) Ring
While the nitroalkene is the most reactive site, the thiophene ring can also be a target for chemical modification, primarily through electrophilic substitution.
Electrophilic Aromatic Substitution Reactions on Substituted Thiophenes
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, with a preference for reaction at the 2-position. pearson.comstudysmarter.co.uk However, in this compound, the 2-position is already substituted. Furthermore, the substituent itself is strongly electron-withdrawing and deactivating, which reduces the nucleophilicity of the thiophene ring and makes further electrophilic substitution more difficult.
Any subsequent electrophilic attack would be directed to the remaining open positions on the thiophene ring. Generally, for 2-substituted thiophenes, electrophilic attack occurs preferentially at the 5-position. chempedia.info The presence of a deactivating group, however, slows the reaction rate significantly compared to unsubstituted thiophene. rsc.org For example, nitration of thiophene itself typically requires mild conditions, such as nitric acid in acetic anhydride, and yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. google.com To achieve substitution on the already substituted and deactivated ring of the target compound, more forcing conditions would likely be necessary, which could risk degradation of the side chain.
Derivatization at Peripheral Positions
Beyond the primary reactive sites, derivatization can also occur at other positions, such as the phenyl ring. The phenyl group can undergo its own electrophilic aromatic substitution reactions. The nitrovinylthiophene group attached to it acts as a deactivating, meta-directing group. Therefore, reactions like nitration, halogenation, or sulfonation on the phenyl ring would be expected to occur at the meta-positions relative to the point of attachment.
Additionally, the synthesis of analogues can be achieved through cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions are used to synthesize related structures like 2-(2-nitrophenyl)thiophene, demonstrating the utility of modern coupling methods in building these types of biaryl systems. researchgate.net
Mechanistic Investigations of Reaction Pathways
There is a lack of specific mechanistic investigations into the reaction pathways of this compound in the available literature. This includes a deficit of information regarding the characterization of intermediates and kinetic analyses for its reactions.
Intermediate Characterization and Trapping
No studies were found that identify or characterize reaction intermediates, such as radicals, ions, or transient species, formed during transformations of this compound. Techniques like transient absorption spectroscopy are powerful tools for detecting and characterizing such short-lived species in photochemical reactions, but no such studies have been published for this specific compound. edinst.comedinst.comyoutube.comnih.govnih.gov Theoretical studies on other nitro-aromatic compounds, like 2-nitrofluorene, suggest the possibility of photodegradation pathways involving the formation of radical intermediates following intramolecular rearrangement. nih.gov However, these are mechanistic possibilities for a different class of molecule and have not been demonstrated for the thiophene derivative .
Kinetic Studies and Reaction Order Analysis
A search for kinetic studies, including the determination of reaction rates and reaction order for any chemical or photochemical transformation of this compound, yielded no results. Such studies are fundamental to understanding reaction mechanisms, but the scientific community has not published this information for the target compound.
Computational and Theoretical Investigations of 2 Z 2 Nitro 2 Phenylethenyl Thiophene
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are fundamentally governed by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. wikipedia.org These frontier molecular orbitals (FMOs) are key to understanding electronic transitions and chemical reactivity. mdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. wikipedia.orgschrodinger.com A small HOMO-LUMO gap generally corresponds to high chemical reactivity and low kinetic stability. mdpi.com
The electronic structure of 2-[(Z)-2-nitro-2-phenylethenyl]thiophene is significantly influenced by its constituent functional groups: the electron-withdrawing nitro (NO₂) group and the electron-rich thiophene (B33073) ring.
The nitro group is a strong electron-withdrawing group, which has a profound effect on the electronic properties of conjugated systems. rsc.orgyu.edu.jo Its presence tends to lower the energy levels of both the HOMO and LUMO. yu.edu.jo This effect activates the ethylenic double bond, making it more electrophilic and susceptible to nucleophilic attack. rsc.org Studies on various nitro-substituted aromatic and heterocyclic compounds have consistently shown a decrease in the HOMO-LUMO energy gap upon introduction of a nitro group, indicating an increase in the molecule's reactivity. yu.edu.jometu.edu.tr
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, acts as a π-electron-rich system. wikipedia.orge-bookshelf.de In conjugated molecules, thiophene moieties can effectively participate in charge delocalization. nih.govresearchgate.net Theoretical studies on thiophene-containing compounds show that the sulfur atom's lone pairs contribute to the π-system, influencing the electronic distribution and the energies of the frontier orbitals. nih.gov In molecules where thiophene is linked to an electron-accepting group through a π-bridge, significant intramolecular charge transfer from the thiophene ring to the acceptor group is often observed, which is confirmed by the distribution of electron density in the HOMO and LUMO. nih.govresearchgate.net For instance, in 2-(2-Nitrovinyl)thiophene, the HOMO is typically localized over the thiophene ring and the vinyl linker, while the LUMO is concentrated on the nitrovinyl fragment, confirming the charge transfer character upon electronic excitation. researchgate.net
The combination of the phenyl ring, the electron-withdrawing nitro group, and the electron-donating thiophene ring within the same conjugated framework leads to a push-pull electronic system. This arrangement results in a smaller HOMO-LUMO gap compared to the parent unconjugated molecules, enhancing the molecule's electronic activity.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| (Z)-β-Nitrostyrene | B3LYP/6-311G(d,p) | -7.39 | -3.15 | 4.24 | rsc.org |
| (E)-β-Nitrostyrene | B3LYP/6-311G(d,p) | -7.44 | -3.13 | 4.31 | rsc.org |
| Thiophene Sulfonamide Derivative 1 | B3LYP/6-311G(d,p) | -7.05 | -2.40 | 4.65 | mdpi.com |
| Thiophene Sulfonamide Derivative 3 | B3LYP/6-311G(d,p) | -7.06 | -2.41 | 4.65 | mdpi.com |
The molecule features an extended π-conjugated system that includes the thiophene ring, the ethenyl bridge, and the phenyl ring. This conjugation allows for the delocalization of π-electrons across the molecular backbone. Effective conjugation requires the molecule to adopt a planar or near-planar conformation.
In nitrostyrene-type molecules, the degree of conjugation is highly dependent on the stereochemistry. For the (E)-isomer, the molecule can achieve a more planar conformation, allowing for efficient delocalization of charge across the entire π-system. rsc.org This is evident in the side chain of (E)-arylnitroalkenes, where the nitro group is nearly coplanar with the C=C double bond. However, in the (Z)-isomer, significant steric hindrance occurs between the nitro group and the adjacent aromatic ring (in this case, the phenyl group). rsc.org This steric repulsion forces the nitro group to twist out of the plane of the vinyl moiety. rsc.org For example, in (Z)-1-(4-methylthiophenyl)-2-nitrobutene, the O-N-C-C dihedral angle is calculated to be 71°, indicating a significant deviation from planarity. This loss of planarity disrupts the π-conjugation, which in turn affects the molecule's electronic stability and properties. rsc.org
Natural Bond Orbital (NBO) analysis is a computational tool used to study charge delocalization and hyperconjugative interactions. nih.gov In related molecules like 2-(2-Nitrovinyl)thiophene, NBO analysis confirms significant intramolecular charge transfer and orbital overlaps, which are indicative of a highly delocalized electronic structure. researchgate.net These delocalization effects are crucial for understanding the molecule's stability and reactivity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. This is particularly important for understanding the stability and dynamic behavior of flexible molecules like this compound.
For β-nitrostyrenes and their derivatives, the (E)-isomer is consistently found to be thermodynamically more stable than the (Z)-isomer. rsc.orgnih.gov The primary reason for this difference is steric hindrance. In the (Z) configuration, the bulky nitro group and the adjacent phenyl group are on the same side of the double bond, leading to significant steric repulsion. rsc.org This repulsion forces a deviation from planarity, particularly by twisting the nitro group relative to the double bond, which reduces the stabilizing effects of π-conjugation. rsc.org
In contrast, the (E)-isomer has the nitro group and the phenyl group on opposite sides of the double bond, which minimizes steric clash and allows the molecule to adopt a more planar and highly conjugated conformation. rsc.org Computational studies have quantified this energy difference. For the parent β-nitrostyrene, the (Z)-isomer is calculated to be 6.1 kcal/mol higher in energy than the (E)-isomer. rsc.org For substituted analogs, similar energy differences are observed, confirming the greater stability of the E-isomers. This energy difference explains why (E)-isomers are predominantly formed and isolated in synthesis under thermodynamically controlled conditions. uchile.cl
| Compound Pair | Method | Energy Difference (ΔE, Z > E) (kcal/mol) | Reference |
|---|---|---|---|
| β-Nitrostyrene | Not Specified | 6.1 | rsc.org |
| 1-(4-methylthiophenyl)-2-nitroethene | RHF/6-311G(d,p) | 7.23 | |
| 1-(4-methylthiophenyl)-2-nitropropene | RHF/6-311G(d,p) | 4.49 | |
| 1-(4-methylthiophenyl)-2-nitrobutene | RHF/6-311G(d,p) | 3.04 |
The dynamic behavior of the molecule is characterized by rotations around its single bonds, such as the C-C bond linking the vinyl group to the thiophene ring and the C-C bond linking it to the phenyl ring. The energy required to overcome these rotations is known as the rotational barrier. These barriers determine the flexibility of the molecule and the rate of interconversion between different conformers at a given temperature. researchgate.net
In substituted styrenes and biaryls, rotational barriers are influenced by the size and nature of the substituents adjacent to the rotating bond. researchgate.netsemanticscholar.org Bulky substituents generally lead to higher rotational barriers due to increased steric hindrance in the transition state. researchgate.net For molecules with conjugated double bonds, the rotational barriers around the single bonds within the conjugated path are influenced by the partial double-bond character of these bonds. researchgate.net A higher degree of conjugation leads to a higher barrier to rotation.
Prediction of Chemical Reactivity and Selectivity
Theoretical calculations can predict a molecule's reactivity using global and local reactivity descriptors derived from its electronic structure. These descriptors help identify the most likely sites for electrophilic or nucleophilic attack. mdpi.comajchem-a.com
The HOMO-LUMO energy gap is a primary indicator of reactivity; a smaller gap suggests higher reactivity. mdpi.com Other global reactivity descriptors, calculated from HOMO and LUMO energies, include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). mdpi.commdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com The electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. rsc.org
For β-nitrostyrenes, the strong electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly electrophilic. rsc.orgnih.gov This makes the molecule a strong electrophile, prone to react with nucleophiles. rsc.orgrsc.org Computational studies on (Z)- and (E)-β-nitrostyrene classify them as strong electrophiles based on their calculated electrophilicity indices. rsc.orgrsc.org Interestingly, the less stable (Z)-isomer is often found to be slightly more reactive than the (E)-isomer. rsc.orgrsc.orgnih.gov This enhanced reactivity is attributed to its higher ground-state energy; being less stable, it requires less activation energy to reach the transition state. rsc.orgnih.gov
These theoretical predictions are crucial for understanding the reaction mechanisms involving this class of compounds, such as in [3+2] cycloaddition reactions where the regioselectivity and stereoselectivity are dictated by the electronic properties of the nitrostyrene (B7858105) derivative. nih.govmdpi.com
| Descriptor | (Z)-β-Nitrostyrene | (E)-β-Nitrostyrene | Reference |
|---|---|---|---|
| Chemical Hardness (η) | 4.24 | 4.31 | rsc.org |
| Electrophilicity Index (ω) | 2.70 | 2.66 | rsc.orgrsc.org |
| Nucleophilicity Index (N) | 2.22 | 2.17 | rsc.org |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with a specific property of interest, in this case, excluding biological activity. mdpi.com For compounds like this compound, QSPR is particularly valuable for predicting non-linear optical (NLO) properties based on computationally derived electronic parameters.
The push-pull nature of this compound makes it a candidate for NLO materials, which are crucial for applications in optoelectronics and photonics. jhuapl.edu The NLO response of a molecule, particularly its first hyperpolarizability (β), is strongly dependent on its electronic structure. Computational chemistry allows for the calculation of key electronic parameters that can be correlated with NLO properties.
DFT calculations are commonly used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the ground-state dipole moment (μ_g), and the excited-state dipole moment (μ_e). These parameters are then used to establish a QSPR model. Generally, molecules with strong NLO responses exhibit:
A small HOMO-LUMO gap, which facilitates electronic transitions.
A significant difference between the ground-state and excited-state dipole moments (Δμ), indicating substantial charge transfer upon excitation.
Large oscillator strengths for the relevant electronic transitions.
For a series of related push-pull thiophene derivatives, a QSPR model might take the form of a linear or non-linear equation linking the calculated first hyperpolarizability (β) to descriptors like the HOMO-LUMO gap and Δμ.
| Electronic Parameter | Role in NLO Properties | Expected Characteristic for High NLO Response |
| HOMO-LUMO Gap (ΔE) | Energy required for electronic excitation. | Small gap facilitates intramolecular charge transfer. |
| Dipole Moment Change (Δμ) | Difference in charge distribution between ground and excited states. | Large change indicates efficient charge transfer. |
| First Hyperpolarizability (β) | Molecular coefficient determining the second-order NLO response. | High value is desired for NLO applications. |
A significant advantage of computational modeling is the ability to perform in silico design of new molecules with enhanced properties before undertaking costly and time-consuming synthesis. cmu.edu Starting with the basic structure of this compound, computational methods can be used to explore how structural modifications would affect its chemical behavior, particularly its NLO properties.
Design strategies that could be computationally explored include:
Modification of Donor/Acceptor Groups : Replacing the thiophene with a stronger donor (e.g., a fused thiophene system) or the nitro group with a more potent acceptor (e.g., a tricyanovinyl group) to enhance the push-pull effect. nih.gov
Extension of the π-Conjugated Bridge : Inserting additional conjugated units (like vinyl or ethynyl (B1212043) groups) between the thiophene and phenyl rings to increase the conjugation length, which often leads to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.
Structural Planarization : Introducing chemical bridges or modifications that force the molecule into a more planar conformation can improve π-orbital overlap and enhance charge transfer efficiency.
By systematically making these changes in a computational model and recalculating the relevant electronic and optical properties (ΔE, Δμ, β), researchers can identify promising new candidate molecules with superior NLO performance. This rational design approach significantly accelerates the discovery of new materials for specific technological applications. mdpi.com
Structure Reactivity and Structure Property Relationships in 2 Z 2 Nitro 2 Phenylethenyl Thiophene Systems
Impact of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 2-[(Z)-2-nitro-2-phenylethenyl]thiophene are profoundly influenced by the nature and position of substituents on the phenyl ring, as well as the inherent electronic properties of the nitro group.
Electronic and Steric Influence of Phenyl Ring Substituents
Substituents on the phenyl ring of this compound can modulate the electronic density and steric environment of the molecule, thereby dictating its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.
Electron-withdrawing substituents, such as cyano (-CN) or nitro (-NO2) groups, on the phenyl ring decrease the electron density of the entire conjugated system. mdpi.com This enhances the electrophilic character of the ethenyl bridge, making the molecule more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), increase the electron density, potentially decreasing its reactivity towards nucleophiles but increasing its susceptibility to electrophilic attack on the aromatic rings.
The position of the substituent also plays a critical role. For instance, an ortho-substituent on the phenyl ring can exert significant steric hindrance, potentially impeding the approach of reactants and influencing the stereochemical outcome of a reaction.
| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Reactivity of Ethenyl Bridge |
| -NO₂ | Strong Electron-Withdrawing | Increased susceptibility to nucleophilic attack |
| -CN | Strong Electron-Withdrawing | Increased susceptibility to nucleophilic attack |
| -Cl, -Br, -I | Halogen (Inductively Withdrawing, Resonance Donating) | Moderate increase in susceptibility to nucleophilic attack |
| -CH₃ | Electron-Donating | Decreased susceptibility to nucleophilic attack |
| -OCH₃ | Strong Electron-Donating | Decreased susceptibility to nucleophilic attack |
Role of the Nitro Group as an Electron-Withdrawing Moiety
The nitro group (-NO₂) is a powerful electron-withdrawing moiety that plays a pivotal role in the reactivity of this compound. Its strong inductive and resonance effects significantly reduce the electron density of the π-system. nih.gov This electronic pull activates the carbon-carbon double bond, rendering it highly electrophilic and susceptible to a variety of chemical transformations. nih.govrsc.org
The versatile reactivity stemming from the nitro group's electron-withdrawing nature allows the molecule to participate in:
Nucleophilic additions: The electrophilically activated double bond readily undergoes conjugate additions. nih.gov
Cycloaddition reactions: It can act as a potent dienophile or dipolarophile in reactions like Diels-Alder. nih.gov
Cross-coupling reactions: The nitro group can sometimes be displaced in certain cross-coupling reactions. mdpi.com
Furthermore, the nitro group can be chemically transformed into other functional groups, such as amines, which opens up further synthetic pathways. nih.gov The ability of the nitro group to stabilize an adjacent negative charge is also crucial in reactions involving the formation of a nitronate ion intermediate. nih.gov
Stereochemical Influence on Reaction Outcomes
The stereochemistry of the ethenyl bridge is a critical determinant of the reaction pathways and the stereochemical nature of the products formed.
Differential Reactivity of (Z)- and (E)-Isomers
The (Z) and (E) isomers of 2-(2-nitro-2-phenylethenyl)thiophene are diastereomers and can exhibit different reactivity. The (Z)-isomer is generally less stable than the (E)-isomer due to steric strain. nih.gov This higher ground-state energy can lead to a lower activation barrier for certain reactions, making the (Z)-isomer more reactive.
A study on the [3+2] cycloaddition reactions of (Z)- and (E)-β-nitrostyrenes found that the less stable (Z)-isomer was more reactive than the (E)-isomer. rsc.orgnih.gov Theoretical calculations indicated that while both isomers have low activation enthalpies, the transition state for the (Z)-isomer can be slightly lower in energy. nih.gov This difference in reactivity allows for selective reactions with the (Z)-isomer in a mixture of both. nih.gov Most 2-substituted nitroethylenes typically exist in the more stable (E) configuration, and (Z)-isomers can be transient and tend to convert to the (E)-form. nih.gov
| Isomer | Relative Stability | General Reactivity |
| (Z)-isomer | Less stable | More reactive in certain reactions (e.g., [3+2] cycloadditions) |
| (E)-isomer | More stable | Less reactive compared to the (Z)-isomer |
Stereoretentive or Stereoconvergent Transformations
Reactions involving the chiral center that can be formed from this compound can proceed through stereoretentive or stereoconvergent pathways.
Stereoretentive transformations are those in which the stereochemistry of the reactant is preserved in the product. This often occurs in concerted reactions where bond making and breaking happen simultaneously, without the formation of an intermediate that could allow for stereochemical scrambling.
Stereoconvergent transformations occur when both the (Z) and (E) isomers of the starting material lead to the formation of a single, predominant stereoisomer of the product. This typically involves a reaction mechanism with an intermediate that loses the initial stereochemical information.
The specific reaction conditions and mechanism determine whether a transformation will be stereoretentive or stereoconvergent. For example, a reaction that proceeds through a planar intermediate might lead to a racemic or diastereomeric mixture, while a concerted reaction is more likely to be stereospecific. masterorganicchemistry.com
Correlation between Molecular Structure and Advanced Material Performance (non-biological)
The unique molecular structure of this compound and its derivatives, characterized by a donor-π-acceptor (D-π-A) architecture, makes them promising candidates for advanced materials, particularly in the field of nonlinear optics (NLO). researchgate.net The thiophene (B33073) ring can act as an electron donor, the ethenyl bridge as the π-conjugated system, and the nitro-substituted phenyl group as the electron acceptor.
This push-pull electronic structure can lead to a large molecular hyperpolarizability, a key property for NLO materials used in applications such as optical switching and frequency conversion. The efficiency of intramolecular charge transfer from the donor to the acceptor through the π-bridge is crucial for high NLO response. researchgate.net
Structural modifications, such as extending the π-conjugated system or introducing stronger donor and acceptor groups, can be used to tune the optical properties. researchgate.net Thiophene derivatives are known to be useful in the fabrication of light-emitting diodes and other electronic materials. nih.gov The delocalized π-electron density in the conjugated core of thiophene-based molecules results in useful optoelectronic properties. researchgate.net
| Structural Feature | Role in Material Performance | Potential Application |
| Thiophene Ring | Electron Donor | Nonlinear Optics |
| Ethenyl Bridge | π-Conjugated System | Organic Light-Emitting Diodes (OLEDs) |
| Nitro-Substituted Phenyl Group | Electron Acceptor | Organic Solar Cells |
| Overall D-π-A Structure | Intramolecular Charge Transfer | Optical Switching |
Design Principles for Tunable Optical Properties
The optical properties of this compound and its derivatives are primarily governed by the efficiency of the intramolecular charge transfer from the electron-rich thiophene moiety to the electron-deficient nitro-phenylethenyl segment. The design principles for tuning these properties revolve around the strategic modification of the donor, acceptor, and π-bridge components to modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A key design principle is the functionalization of the thiophene ring . Introducing electron-donating substituents, such as alkyl or alkoxy groups, onto the thiophene ring enhances its donor strength. This elevation of the HOMO energy level leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. Conversely, the incorporation of electron-withdrawing groups would decrease the donor strength, leading to a hypsochromic (blue) shift.
The nature and length of the π-conjugated bridge also play a pivotal role. Extending the conjugation by incorporating additional vinylene or aromatic units between the donor and acceptor moieties generally leads to a significant red shift in the absorption and emission wavelengths. This is attributed to the increased delocalization of the π-electrons, which raises the HOMO and lowers the LUMO energy levels, thereby reducing the energy gap.
The phenomenon of solvatochromism , the change in the color of a substance with the polarity of the solvent, is a direct manifestation of the ICT character of these molecules. In polar solvents, the excited state, which possesses a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red shift in the absorption maximum. The magnitude of this shift can be correlated with the solvent polarity and provides valuable insights into the change in dipole moment upon excitation.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (ET(30)) | Absorption Maximum (λmax, nm) |
|---|---|---|
| n-Hexane | 31.0 | 380 |
| Toluene (B28343) | 33.9 | 392 |
| Chloroform | 39.1 | 405 |
| Acetone | 42.2 | 415 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 425 |
Modulating Conjugation Pathways for Specific Responses
The conjugation pathway in this compound is the critical conduit for the intramolecular charge transfer that dictates its optical and electronic properties. Modulating this pathway allows for the fine-tuning of the molecule's response to external stimuli, such as light and electric fields, which is essential for its application in various technologies.
One effective strategy for modulating the conjugation pathway is through conformational control . The planarity of the molecule significantly influences the degree of π-electron delocalization. Twisting the molecule out of planarity, for instance by introducing bulky substituents that cause steric hindrance, can disrupt the conjugation and lead to a blue shift in the absorption spectrum. Conversely, enforcing planarity through chemical bridging or other structural constraints can enhance conjugation and result in a red shift. The (Z)-configuration of the ethenyl bridge is crucial in defining a specific spatial arrangement and, consequently, a particular conjugation efficiency.
The introduction of auxiliary donors or acceptors along the π-bridge can create more complex electronic structures and new charge transfer pathways. For example, attaching an additional electron-donating group to the phenyl ring can create a D-π-A-D' system, potentially leading to competing or sequential charge transfer processes. This can result in unique photophysical behaviors, such as dual fluorescence or enhanced nonlinear optical responses.
Furthermore, the electronic nature of the π-bridge itself can be modified . Replacing the carbon-carbon double bond of the ethenyl bridge with other conjugated units, such as a thienyl ring, can alter the electronic coupling between the donor and acceptor. The choice of the π-bridge influences not only the energy levels of the frontier molecular orbitals but also the transition dipole moment, which affects the intensity of the absorption band.
These modulations of the conjugation pathway are instrumental in designing molecules with specific functionalities. For instance, in the context of nonlinear optics, a highly efficient and extended conjugation pathway is desirable to maximize the molecular hyperpolarizability. For applications in chemical sensing, the conjugation pathway might be designed to be sensitive to the presence of a specific analyte, leading to a detectable change in the optical properties.
Table 2: Predicted Effects of Structural Modifications on the Optical Properties of this compound Derivatives
This table summarizes the expected qualitative changes in the absorption maximum based on theoretical design principles for D-π-A chromophores.
| Modification | Structural Change | Effect on Conjugation Pathway | Predicted Shift in λmax |
|---|---|---|---|
| Donor Enhancement | Addition of an electron-donating group (e.g., -OCH3) to the thiophene ring. | Increases electron density in the donor part, enhancing ICT. | Bathochromic (Red Shift) |
| Acceptor Enhancement | Addition of an electron-withdrawing group (e.g., -CN) to the phenyl ring. | Increases the electron-accepting strength, enhancing ICT. | Bathochromic (Red Shift) |
| Conjugation Extension | Insertion of a vinylene unit between the phenyl and nitro groups. | Lengthens the π-conjugated system, increasing delocalization. | Significant Bathochromic (Red Shift) |
| Steric Hindrance | Introduction of a bulky group causing a twist in the molecular backbone. | Disrupts π-orbital overlap, reducing effective conjugation. | Hypsochromic (Blue Shift) |
Advanced Applications in Materials Science for 2 Z 2 Nitro 2 Phenylethenyl Thiophene Derivatives Non Biological Focus
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with significant nonlinear optical (NLO) properties are crucial for developing technologies in optical communications, data processing, and frequency conversion. The NLO response in organic materials originates from the polarization induced by the delocalization of π-electrons under a strong electric field, such as that from a laser. Molecules like 2-[(Z)-2-nitro-2-phenylethenyl]thiophene are classic examples of a D-π-A (Donor-π-Acceptor) system, which is a foundational design for high-performance NLO chromophores. mdpi.com In this structure, the electron-rich thiophene (B33073) and phenyl rings can act as the donor or part of the π-bridge, the ethenyl group serves as the π-electron conduit, and the nitro group functions as a powerful electron acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor end of the molecule is the primary source of its large NLO response. mdpi.com
Second Harmonic Generation (SHG) Studies
Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of a specific frequency interacting with a nonlinear material are combined to generate a new photon with exactly twice the energy and frequency, and half the wavelength. scipost.org This process requires materials that lack a center of inversion symmetry. Derivatives of this compound are promising candidates for SHG applications due to their significant microscopic second-order susceptibility, also known as the first molecular hyperpolarizability (β).
Theoretical and experimental studies on analogous D-π-A structures, such as donor-acceptor stilbenes, have shown that heteroaromatic compounds containing thiophene exhibit superior NLO properties compared to their simple aryl counterparts. nycu.edu.tw The lower aromatic delocalization energy of the thiophene ring compared to a benzene (B151609) ring facilitates the charge transfer from the donor to the acceptor, enhancing the hyperpolarizability. nycu.edu.tw By incorporating this compound derivatives into polymer matrices and aligning them using techniques like electric field poling, it is possible to create bulk materials with a non-centrosymmetric arrangement, making them suitable for SHG-based devices like optical frequency converters. mdpi.com
Relationship between Molecular Hyperpolarizability and Structural Features
The magnitude of the first molecular hyperpolarizability (β) in D-π-A systems is highly dependent on specific structural features. For derivatives of this compound, several factors can be tuned to optimize the NLO response:
Donor and Acceptor Strength: The efficiency of ICT is directly related to the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor. While the nitro group is already a very strong acceptor, the donor character of the molecule can be significantly enhanced by adding strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the phenyl or thiophene rings.
π-Conjugated Bridge: The nature and length of the π-bridge influence electron delocalization. Replacing the ethenyl bridge with a longer polyene or an ethynyl (B1212043) bridge could further enhance the hyperpolarizability, though this may come at the cost of thermal stability or optical transparency.
Computational studies on similar thiophene analogues of stilbene (B7821643) have quantified these relationships. acs.orgfigshare.com For instance, calculations show that strategic placement of heteroatoms and functional groups can lead to a dramatic increase in hyperpolarizability.
Table 1: Illustrative Structure-Property Relationships for Molecular Hyperpolarizability (β) in Hypothetical this compound Derivatives. This table conceptualizes how modifications to the core structure could influence the NLO response, based on established principles for D-π-A systems. mdpi.comnycu.edu.twmdpi.com
| Derivative Modification (Substitution on Phenyl Ring) | Donor Group (D) | π-Bridge | Acceptor Group (A) | Expected Relative Hyperpolarizability (β) | Rationale |
| Parent Compound | Phenyl | -CH=CH-Thiophene- | -NO₂ | Baseline | The unsubstituted phenyl group acts as a weak donor/part of the π-system. |
| Methoxy (B1213986) Substitution | 4-Methoxyphenyl | -CH=CH-Thiophene- | -NO₂ | Higher | The methoxy group (-OCH₃) is a moderate electron donor, increasing ICT. |
| Dimethylamino Substitution | 4-Dimethylaminophenyl | -CH=CH-Thiophene- | -NO₂ | Highest | The dimethylamino group (-N(CH₃)₂) is a strong electron donor, maximizing the push-pull effect and ICT. |
| Cyano Substitution | 4-Cyanophenyl | -CH=CH-Thiophene- | -NO₂ | Lower | The cyano group (-CN) is an electron-withdrawing group, creating a competing effect that reduces the overall D-to-A charge transfer. |
Role as Components in π-Conjugated Systems for Electronic Materials
The extended system of delocalized π-electrons in this compound and its derivatives makes them valuable building blocks for π-conjugated materials used in organic electronics. nih.gov These materials are foundational to devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govspringerprofessional.de
Precursors for Organic Semiconductors or Conductors
Thiophene-based molecules are among the most extensively studied organic semiconductors due to their excellent charge transport properties and environmental stability. nih.govresearchgate.net Derivatives of this compound can be utilized as monomers for the synthesis of π-conjugated polymers or as core units in small-molecule semiconductors.
The electronic properties of these materials can be precisely tuned. The presence of the strong electron-withdrawing nitro group can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). This characteristic is particularly desirable for creating n-type organic semiconductors, which transport electrons and are essential counterparts to p-type (hole-transporting) materials in many electronic devices. researchgate.net By strategically designing and synthesizing polymers or oligomers incorporating the nitrostyrylthiophene unit, it is possible to develop semiconductors with tailored bandgaps and charge carrier mobilities for specific applications in organic electronics. nih.gov
Building Blocks for Fluorescent Materials (non-biological applications)
Fluorescence is a key property for materials used in applications such as OLEDs and solid-state lighting. researchgate.net While many simple thiophene oligomers have historically shown lower emission quantum yields, modern synthetic strategies have produced highly emissive thiophene-based materials. rsc.org The this compound framework can serve as a core chromophore that can be chemically modified to create fluorescent dyes.
The emission color and efficiency of these materials are highly tunable. Extending the π-conjugation by creating oligomers or polymers typically results in a red-shift of the absorption and emission spectra. rsc.org Furthermore, introducing bulky substituents can induce non-planar conformations, which may lead to phenomena like aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent in the solid state. This property is particularly advantageous for fabricating bright and efficient OLEDs. researchgate.net The styryl moiety itself is a common component in fluorescent dyes, and its combination with the thiophene unit offers a robust platform for developing novel emissive materials for optoelectronic devices. nih.gov
Advanced Chemical Sensing Platforms (non-biological, e.g., chemosensors for metals)
Thiophene derivatives have exceptional photophysical properties that make them excellent candidates for use in fluorometric or colorimetric chemosensors. researchgate.net These sensors are designed to detect specific analytes, such as environmentally hazardous metal ions, through a visible change in color or fluorescence. nih.gov A typical chemosensor consists of a receptor unit (binding site) and a signaling unit (fluorophore).
In this context, the this compound moiety can act as the core signaling unit. To create a functional chemosensor, a specific receptor group designed to selectively bind to a target metal ion (e.g., Hg²⁺, Pb²⁺, Cu²⁺) would be chemically attached to the thiophene or phenyl ring. mdpi.com The binding of the metal ion to the receptor alters the electronic structure of the entire molecule. This change can modulate the ICT process, leading to a distinct optical response, such as:
Chelation-Enhanced Fluorescence (CHEF): An increase in fluorescence intensity upon binding the metal ion. nih.gov
Chelation-Enhanced Quenching (CHEQ): A decrease in fluorescence intensity upon binding. nih.gov
Ratiometric Sensing: A shift in the emission wavelength, allowing for more precise detection.
For example, incorporating moieties with nitrogen, oxygen, or sulfur atoms, such as hydrazides or dicarboxamides, can create effective binding sites for various metal ions. nih.govmdpi.com The high sensitivity and selectivity of such thiophene-based chemosensors make them valuable tools for real-time environmental monitoring without the need for sophisticated instrumentation. mdpi.com
Photonic Applications beyond NLO (e.g., optical switching, data storage, if solely material-focused)
Extensive research into thiophene-based derivatives has revealed their potential in various photonic applications, extending beyond nonlinear optics to areas like optical switching and data storage. While direct studies on this compound for these specific applications are not extensively documented in publicly available literature, the principles underlying the photoresponsive behavior of related thiophene compounds provide a strong basis for their potential in these advanced material science domains. The core mechanism for such applications often relies on photoisomerization, a light-induced reversible transformation between two isomers with distinct properties.
The general class of thiophene-based materials is recognized for its significant potential in (opto)electronic and photonic devices due to the unique electronic features of the sulfur atom integrated into a π-conjugated system. mdpi.com Theoretical investigations into the photochemical isomerization of model systems like 2-phenylthiophene (B1362552) have explored various reaction mechanisms, including internal cyclization-isomerization and zwitterion-tricyclic routes, to understand the pathways of phototransposition. nih.gov Such computational studies are crucial in predicting the photoresponsive behavior of more complex derivatives.
For a material to be effective for optical switching or data storage, it must exhibit a stable, reversible change in one of its physical properties upon light irradiation. A common example is the Z-E (or cis-trans) isomerization around a double bond. In the context of thiophene derivatives, studies on N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones have demonstrated that irradiation with light can induce Z–E isomerization of the C=C bond. beilstein-journals.orgresearchgate.net This transformation is often accompanied by a change in the material's absorption spectrum and emissive properties, making it a candidate for an "on-off" type switch. researchgate.net
In the realm of optical data storage, materials that can undergo light-induced changes in their refractive index or absorption characteristics are highly sought after. For instance, a novel azothiophene polyester (B1180765) has been investigated as a holographic storage medium. rsc.org Films of this material exhibited high induced anisotropy when irradiated with a laser, and stable gratings could be inscribed, demonstrating its potential for data storage applications. rsc.org The principle of photochromism, where a molecule reversibly changes between two forms having different absorption spectra, is another key mechanism. Research on photochromic naphthopyran dyes that incorporate a thiophene spacer has shown that the introduction of the thiophene ring can improve the absorption properties of the molecules. nih.govnih.gov However, in some cases, the reversibility of the photochromic process can be negatively impacted by the presence of the thiophene moiety. nih.gov
While the specific performance of this compound derivatives in optical switching and data storage remains a specialized area of investigation, the established photophysical properties of the broader thiophene family suggest a promising avenue for future research. The combination of a photoswitchable stilbene-like core (the -phenylethenyl group) with the tunable electronic properties of the thiophene ring presents a logical starting point for designing novel materials for photonic applications.
The following table outlines the key photoresponsive properties observed in various thiophene derivatives, which are indicative of the potential functionalities that could be explored in derivatives of this compound.
| Thiophene Derivative Class | Photoresponsive Mechanism | Observed Property Change | Potential Application |
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Z-E isomerization around C=C bond | Change in fluorescence ("on-off" switch) | Optical Switching |
| Azothiophene Polyesters | Light-induced anisotropy | High induced birefringence, stable grating formation | Holographic Data Storage |
| Naphthopyran dyes with thiophene spacer | Photochromism | Bathochromic shift in absorption spectrum | Optical Switching, Smart Windows |
| General Styrylthiophenes | Photocyclization | Formation of new ring structures (naphthothiophenes) | Permanent Optical Data Storage |
This table is generated based on findings from related thiophene compounds and is intended to be illustrative of the potential of the target compound class. beilstein-journals.orgresearchgate.netrsc.orgnih.govnih.gov
Future Research Directions and Emerging Areas for 2 Z 2 Nitro 2 Phenylethenyl Thiophene
Development of Green and Sustainable Synthetic Methodologies
Future research will undoubtedly focus on the development of environmentally benign and sustainable methods for the synthesis of 2-[(Z)-2-nitro-2-phenylethenyl]thiophene. Traditional synthetic routes often rely on volatile organic solvents and stoichiometric reagents, leading to significant waste generation. The principles of green chemistry offer a roadmap for cleaner and more efficient processes.
Key areas of investigation will include:
Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that eliminate the need for conventional organic solvents is a primary objective. This could involve solid-state reactions or conducting the synthesis in water, which is an ideal green solvent.
Use of Green Solvents: When a solvent is necessary, the focus will be on employing greener alternatives such as ionic liquids or deep eutectic solvents. These solvents can offer unique reactivity and selectivity profiles while being recyclable and having low vapor pressure.
Energy-Efficient Synthesis: The application of alternative energy sources like microwave irradiation and ultrasound could significantly reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future methodologies will aim for high atom economy, minimizing the formation of byproducts.
| Green Chemistry Approach | Potential Benefit for Synthesis |
| Solvent-Free Conditions | Reduced waste and environmental impact |
| Aqueous Synthesis | Use of a non-toxic, abundant, and safe solvent |
| Ionic Liquids/Deep Eutectic Solvents | Recyclability and potentially enhanced reactivity |
| Microwave/Ultrasound Irradiation | Faster reaction rates and lower energy consumption |
| High Atom Economy Reactions | Minimized waste and increased process efficiency |
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Promising avenues for exploration include:
Heterogeneous Catalysts: The design and application of solid-supported catalysts, such as metal-organic frameworks (MOFs), zeolites, and functionalized mesoporous silica, will be a key focus. These materials can offer high stability, reusability, and shape-selective catalysis.
Nanocatalysis: The use of catalytically active nanoparticles, potentially stabilized on solid supports, could provide high surface areas and unique catalytic properties, leading to enhanced reaction rates and selectivity.
Organocatalysis: The development of metal-free, small organic molecule catalysts, such as those based on cinchona alkaloids, presents an attractive alternative to metal-based catalysts, avoiding issues of metal contamination in the final product.
Biocatalysis: The exploration of enzymes or engineered microorganisms as catalysts for the synthesis could offer unparalleled selectivity under mild reaction conditions.
| Catalyst Type | Potential Advantages |
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and active site diversity |
| Nanoparticles | Enhanced catalytic activity and potential for magnetic recovery |
| Organocatalysts | Metal-free, avoiding product contamination |
| Biocatalysts | High selectivity and operation under mild, environmentally friendly conditions |
Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies
A deep understanding of the reaction mechanism is paramount for optimizing the synthesis of this compound. Future research will increasingly rely on advanced, in-situ spectroscopic techniques to monitor the reaction in real-time, providing valuable insights into reaction kinetics, intermediates, and the role of the catalyst.
Emerging areas in this context include:
Operando Spectroscopy: The application of techniques such as Raman, FTIR, and UV-Vis spectroscopy under actual reaction conditions (operando mode) will allow for the direct observation of catalyst-substrate interactions and the transformation of reactants into products.
In-Situ NMR Spectroscopy: This powerful technique can provide detailed structural information about reaction intermediates and help to elucidate complex reaction pathways without the need for quenching and sample workup.
Mass Spectrometry Techniques: The use of real-time mass spectrometry methods, such as reaction monitoring with electrospray ionization-mass spectrometry (ESI-MS), can help in the rapid identification of transient intermediates and byproducts.
These advanced analytical methods will be instrumental in unraveling the intricate details of the formation of the (Z)-isomer and will guide the rational design of more efficient and selective synthetic protocols.
Integration into Supramolecular Assemblies for Controlled Functionality
The unique electronic properties of this compound make it an attractive building block for the construction of functional supramolecular assemblies. Future research will explore the incorporation of this molecule into larger, organized structures to control and modulate its properties for specific applications.
Key research directions include:
Host-Guest Chemistry: Investigating the encapsulation of this compound within molecular hosts, such as cyclodextrins, calixarenes, or self-assembled coordination cages, could lead to enhanced stability, solubility, and controlled release.
Self-Assembly: The design of derivatives of this compound that can self-assemble into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces.
Functional Materials: The incorporation of this thiophene (B33073) derivative into polymeric matrices or onto surfaces to create new materials with tailored optical, electronic, or sensing properties. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic behavior of such materials.
Computational Chemistry in Predictive Design and Virtual Screening of New Derivatives
Computational chemistry and molecular modeling will play an increasingly important role in accelerating the discovery and development of new derivatives of this compound with desired properties.
Future computational studies will likely focus on:
Predictive Design: The use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict the geometric, electronic, and spectroscopic properties of novel, yet-to-be-synthesized derivatives. This will enable the in-silico design of molecules with optimized characteristics.
Virtual Screening: The application of high-throughput virtual screening methods to large compound libraries to identify new derivatives with potential for specific applications. This approach can significantly reduce the time and cost associated with experimental screening.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the thermodynamics and kinetics of different reaction pathways, complementing experimental studies and providing a deeper understanding of the reaction mechanism.
By leveraging the power of computational chemistry, researchers can rationally design and prioritize the synthesis of new this compound derivatives with enhanced performance for a variety of applications.
Q & A
Q. Basic
- ¹H/¹³C NMR : Nitro groups deshield adjacent protons (δ 7.5–8.5 ppm for aromatic protons). Coupling constants (J = 12–16 Hz for trans-alkenes vs. 8–12 Hz for cis) help distinguish E/Z isomers.
- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).
- UV-Vis : Conjugation between nitro and thiophene rings shifts λ_max to 300–400 nm .
What experimental and computational approaches resolve contradictions in reported reaction yields for Pd-catalyzed couplings in thiophene functionalization?
Advanced
Yield discrepancies often arise from catalyst loading (1–5 mol%), solvent polarity (DMF vs. THF), or oxygen sensitivity. Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Computational tools (DFT) model transition states to predict optimal conditions. For example, solvent effects on Pd(0)/Pd(II) redox cycles can be simulated to rationalize yield variations .
What are the key considerations in designing thiophene-based monomers for conjugated polymer applications, and how does nitro substitution influence electronic properties?
Basic
Nitro groups act as EWGs, lowering the HOMO/LUMO gap and enhancing electron transport. Monomer design requires balancing solubility (alkyl side chains) and planarity (minimal steric hindrance). Polymerization via Stille or Suzuki coupling preserves conjugation. Characterization includes GPC for molecular weight and cyclic voltammetry for bandgap analysis .
How can researchers optimize solvent systems and catalysts to mitigate side reactions during the synthesis of nitro-ethenyl thiophene derivatives?
Advanced
Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates but may promote oxidation. Additives like tetrabutylammonium bromide (TBAB) improve catalyst solubility in biphasic systems. Catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) reduces dehalogenation side reactions. Reaction monitoring via TLC or in-situ IR identifies intermediates .
What safety protocols are essential when handling reactive intermediates in thiophene chemistry, particularly nitro-containing precursors?
Basic
Nitro compounds are shock-sensitive and require storage in cool, dark conditions. Use blast shields for scale-up reactions. Proper PPE (fire-resistant lab coats, nitrile gloves) and fume hoods are mandatory. Spill kits with vermiculite neutralize nitro-containing wastes. Safety data sheets (SDS) for thiophene derivatives outline specific hazards .
What methodologies integrate experimental data with computational modeling to predict the thermodynamic stability of Z-isomers in nitro-ethenyl thiophenes?
Advanced
Relative stability is calculated via DFT (B3LYP/6-311+G(d,p)) by comparing Gibbs free energies of Z/E isomers. Experimental validation uses variable-temperature NMR to measure isomerization kinetics. Solvent effects (polarizable continuum models) refine computational predictions. High Z-selectivity correlates with lower steric strain in computed transition states .
How do researchers differentiate between isomeric forms of substituted thiophenes using crystallographic and spectroscopic data?
Basic
X-ray crystallography unambiguously assigns regiochemistry (e.g., 2- vs. 3-substitution). For isomers with similar NMR shifts, 2D NMR (COSY, HSQC) resolves coupling networks. Mass spectrometry (HRMS) confirms molecular formulas, while IR identifies functional group orientations .
What strategies validate the reproducibility of synthetic protocols for nitro-thiophene derivatives across different laboratory settings?
Advanced
Standardized protocols with detailed reaction parameters (e.g., degassing cycles, syringe pump addition rates) minimize variability. Collaborative round-robin testing across labs identifies critical control points. Open-access databases (e.g., IUPAC) archive reproducible procedures, and robotic synthesis platforms automate high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
